REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].Br[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[C:10]=1[CH3:18].C(N(CC)CC)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.[Cl-].[NH4+]>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[NH2:15][C:11]1[C:10]([CH3:18])=[C:9]([CH2:3][CH2:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])[CH:14]=[CH:13][CH:12]=1 |f:4.5,7.8.9|
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Name
|
|
Quantity
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10.844 g
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Type
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reactant
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Smiles
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C(C=C)(=O)OCC
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Name
|
|
Quantity
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7.8 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C(=CC=C1)[N+](=O)[O-])C
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Name
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|
Quantity
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25 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
2.197 g
|
Type
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reactant
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Smiles
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C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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810 mg
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Type
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catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
[Cl-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
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125 °C
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Type
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CUSTOM
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Details
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the mixture was then stirred at 125° C. for 36 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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CUSTOM
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Details
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the organic phase was separated off
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted three times with tert-butyl methyl ether
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Type
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WASH
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Details
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the combined organic phases were washed with saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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After filtration
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Type
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CUSTOM
|
Details
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the solvent was removed to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
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was purified by flash chromatography on silica gel (mobile phase petroleum ether/ethyl acetate 3:1)
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Type
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DISSOLUTION
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Details
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6.6 g (27.2 mmol, content 97%) of this solid were dissolved in 200 ml of ethanol
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Type
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ADDITION
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Details
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500 mg of palladium on carbon (10%) were added at room temperature
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Type
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CUSTOM
|
Details
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was hydrogenated under atmospheric pressure overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
|
Details
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the reaction solution was filtered through kieselguhr
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Type
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CUSTOM
|
Details
|
the filtrate obtained
|
Type
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CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Reaction Time |
36 h |
Name
|
|
Type
|
|
Smiles
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NC=1C(=C(C=CC1)CCC(=O)OCC)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |